N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide
Description
Properties
CAS No. |
606112-39-4 |
|---|---|
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C18H21N3O2S/c22-17(14-5-2-1-3-6-14)20-15-8-10-21(11-9-15)18(24)19-13-16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,19,24)(H,20,22) |
InChI Key |
DSFUIYUSTVSNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidin-4-yl Intermediate
The piperidine ring is typically synthesized or procured as 4-aminopiperidine or a protected derivative. The amino group at the 4-position serves as the nucleophilic site for subsequent thiocarbamoyl group attachment.
Formation of the Furan-2-ylmethylcarbamothioyl Moiety
The carbamothioyl group is introduced by reacting the piperidin-4-yl amine with an isothiocyanate derivative of furan-2-ylmethyl or by using thiocarbamoyl chloride intermediates. This step involves nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.
Coupling with Benzamide
The final step involves coupling the functionalized piperidine intermediate with benzoyl chloride or a benzamide derivative under amide bond-forming conditions. Typical reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in anhydrous solvents such as dichloromethane or DMF at controlled temperatures.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include dichloromethane, DMF, or THF, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
- Temperature: Reactions are typically performed at room temperature to moderate heating (25–60 °C) to optimize reaction rates without decomposing sensitive groups.
- Purification: The crude product is purified by column chromatography using silica gel, with eluents such as ethyl acetate/hexane mixtures. Final characterization is confirmed by NMR, IR, and melting point analysis.
Representative Synthetic Route Table
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Aminopiperidine + Furan-2-ylmethyl isothiocyanate | Room temp, solvent (e.g., DCM) | N-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl intermediate | Formation of thiourea linkage |
| 2 | Intermediate + Benzoyl chloride | EDCI or DCC, base (triethylamine), anhydrous solvent, 25–40 °C | N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide | Amide bond formation |
| 3 | Purification | Silica gel chromatography | Pure target compound | Confirmed by spectral analysis |
Research Findings and Optimization
- The thiocarbamoyl formation step is critical and requires anhydrous conditions to prevent hydrolysis.
- Use of coupling agents like EDCI improves amide bond formation efficiency and reduces side reactions.
- Temperature control during coupling avoids decomposition of the furan ring, which is sensitive to harsh conditions.
- Spectroscopic data (NMR, IR) confirm the presence of characteristic thiocarbamoyl (C=S stretch ~1200–1300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- Yields reported in literature range from moderate to high (60–85%) depending on reaction scale and purification methods.
Comparative Notes on Related Compounds
Compounds structurally related to this compound, such as fluorinated analogs, follow similar synthetic routes but may require additional steps for fluorine incorporation or protection/deprotection strategies. These analogs have been synthesized for medicinal chemistry applications, particularly in anticancer research, highlighting the importance of the thiocarbamoyl and furan moieties in biological activity modulation.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, reduced amines, and substituted benzamides. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Scientific Research Applications
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs, focusing on substituents, molecular weights, and synthetic yields:
Structural and Functional Differences
Thiourea vs. Urea Linkages: The target compound’s thiourea group (-N-C(=S)-NH-) differs from urea analogs (e.g., 7a ) in electronic properties and hydrogen-bonding capacity. In 8a , the ethylthioureido group is part of a benzyl substituent, whereas the target’s thiourea is directly attached to the piperidine nitrogen, offering distinct spatial arrangements.
Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with aliphatic (e.g., ethyl in 8a) or aromatic (e.g., guanidinobenzyl in 17g ) substituents. Furan’s oxygen atom may engage in hydrogen bonding or dipole interactions.
Synthetic Yields :
- Thiourea-containing compounds (e.g., 8a , 64.2% yield) generally show higher yields compared to guanidine derivatives (e.g., 17g , 20.7%), likely due to the stability of isothiocyanate intermediates during synthesis.
Physicochemical Properties
- The target’s molecular weight (343.44 g/mol) is lower than analogs with trifluoromethyl or guanidine groups (e.g., 17g: 353.20 g/mol; 8a: 449.21 g/mol), suggesting better solubility in nonpolar solvents.
- The furan moiety may reduce aqueous solubility compared to polar substituents like methoxy (H10 ) but improve metabolic stability.
Biological Activity
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H23N3O2S
- CAS Number : 3218755
- Molecular Weight : 357.47 g/mol
The presence of a furan ring, piperidine moiety, and a benzamide group suggests potential interactions with biological targets, particularly enzymes.
Enzyme Inhibition
Research indicates that compounds containing furan and piperidine structures often exhibit significant inhibitory effects on various enzymes. One study highlighted the activity of similar furan derivatives against mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The IC50 values for potent inhibitors ranged from 0.0433 µM to 0.28 µM, showcasing the importance of structural modifications in enhancing inhibitory potency .
Antiviral Activity
A related class of compounds featuring furan moieties has been investigated for antiviral properties, particularly against SARS-CoV-2. For instance, derivatives similar to this compound were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Some derivatives achieved IC50 values below 10 µM, indicating promising antiviral activity .
Case Study 1: Tyrosinase Inhibition
In a comparative study of various furan derivatives, it was found that modifications to the phenolic groups significantly affected tyrosinase inhibition. Compounds with specific substitutions showed enhanced activity, suggesting that this compound could be optimized for better efficacy against this target .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.0433 | Mixed inhibition on tyrosinase |
| Compound B | 0.28 | Competitive inhibition |
Case Study 2: Antiviral Efficacy against SARS-CoV-2
Another study focused on the antiviral properties of furan-containing compounds against SARS-CoV-2 Mpro. The compound F8-B6 was identified as a reversible covalent inhibitor with an IC50 value of 1.57 µM, demonstrating the potential of structurally related compounds to act as effective inhibitors .
| Compound | IC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|
| F8-B6 | 1.57 | >100 µM |
| F8-B22 | 1.55 | >100 µM |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning and type of functional groups on the furan and piperidine rings are critical for biological activity. For example, variations in substituents can lead to significant differences in enzyme inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
